Fidaxomicin Metabolite OP-1118

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

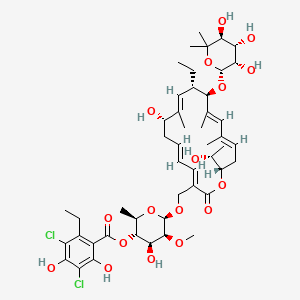

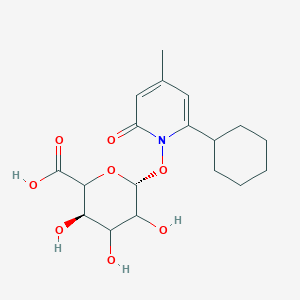

Fidaxomicin Metabolite OP-1118 is a macrocyclic RNA polymerase-inhibiting antibiotic used for the treatment of Clostridium difficile infections . It is a major metabolite of Fidaxomicin .

Synthesis Analysis

Fidaxomicin is derived from the fermentation of tiacumicin metabolites from a soil isolate of the actinomycete Dactylosporangium aurantiacum. It is metabolized by hydrolysis to form its main metabolite OP-1118 by a presumptive esterase at an unknown site .Molecular Structure Analysis

The molecular formula of this compound is C48H68Cl2O17. The exact mass is 986.38 and the molecular weight is 987.955 .Chemical Reactions Analysis

Fidaxomicin and its metabolite OP-1118 are transformed via hydrolysis . The antibacterial activity of OP-1118 is at least 8–16 times lower than the activity of fidaxomicin .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . The molecular weight is 987.96 .Applications De Recherche Scientifique

Postantibiotic Effects : Fidaxomicin and OP-1118 exhibit prolonged postantibiotic effects (PAE) against C. difficile, with OP-1118 showing longer PAE than the standard comparator, vancomycin (Babakhani et al., 2011).

Bactericidal Activity : Both compounds demonstrate time-dependent killing of C. difficile strains, including clinical and laboratory-generated mutant strains with decreased susceptibility to fidaxomicin (Babakhani et al., 2011).

High Fecal Concentrations : Fidaxomicin achieves high fecal concentrations with minimal plasma concentrations, which is significant for treating CDI. The metabolite OP-1118 also attains high fecal levels, contributing to the drug's effectiveness (Sears et al., 2012).

Inhibition of Toxin Production : Subinhibitory levels of both fidaxomicin and OP-1118 can suppress toxin production in C. difficile, which may explain the reduced detectable toxin in treated patients (Babakhani et al., 2013).

Inhibition of Spore Outgrowth : Neither fidaxomicin nor OP-1118 affect the initiation of spore germination in C. difficile but do inhibit the outgrowth of vegetative cells from germinated spores (Allen et al., 2012).

Pharmacokinetics and Biliary Excretion : Fidaxomicin and OP-1118 show low circulatory levels, high fecal excretion, and negligible renal elimination, suggesting a role for biliary excretion in their pharmacokinetics (Srinivas, 2015).

Inhibition of Spore Production : Both compounds inhibit sporulation in C. difficile, which could be key in reducing recurrence and transmission of the pathogen (Babakhani et al., 2012).

Antimicrobial Activities and MIC Studies : Fidaxomicin shows potent bactericidal activity against C. difficile, with low minimum inhibitory concentrations (MICs) across various strains. OP-1118, while less potent than fidaxomicin, contributes to the overall antimicrobial activity (Goldstein et al., 2012).

Mécanisme D'action

Target of Action

Fidaxomicin and its active metabolite OP-1118 primarily target the RNA polymerase of the bacterium Clostridioides difficile . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .

Mode of Action

Fidaxomicin and its metabolite OP-1118 exert their antibacterial effect by inhibiting the RNA polymerase . This inhibition disrupts the transcription process, thereby preventing the synthesis of essential proteins and ultimately leading to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by Fidaxomicin and OP-1118 is the transcription process in C. difficile . By inhibiting RNA polymerase, these compounds disrupt the conversion of DNA into RNA, which is a critical step in protein synthesis . This disruption leads to a lack of essential proteins, causing bacterial death .

Pharmacokinetics

Following oral administration, Fidaxomicin is transformed to its main and pharmacologically active metabolite, OP-1118, via hydrolysis at the isobutyryl ester . The maximum plasma concentrations (Cmax) of Fidaxomicin and OP-1118 were observed approximately 2 hours (Tmax) after administration . The pharmacokinetics of these compounds suggest that they are mainly confined to the gastrointestinal tract .

Result of Action

The primary result of the action of Fidaxomicin and OP-1118 is the eradication of C. difficile infection . These compounds have been shown to be effective in treating diarrhea associated with C. difficile infection . Moreover, Fidaxomicin has been found to be superior to vancomycin in providing sustained clinical response without recurrence .

Action Environment

The action of Fidaxomicin and OP-1118 is largely confined to the gastrointestinal tract , where C. difficile infections occur . The efficacy of these compounds may be influenced by factors such as the severity of the infection, the patient’s immune status, and the presence of other gut microflora . .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Fidaxomicin Metabolite OP-1118 has been found to have a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of this compound relates to the inhibition of RNA polymerase . This interaction disrupts bacterial transcription, thereby exerting its bactericidal effects .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the inflammatory responses induced by Clostridium difficile toxins A and B, thereby reducing tissue damage in the human colon .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its bactericidal activity is time-dependent, not concentration-dependent . It inhibits RNA synthesis by binding to RNA polymerases at a site distinct from where rifamycins interact .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have a prolonged postantibiotic effect (PAE). It was found to have a PAE of 10 hours against ATCC strains and 5.5 hours against a clinical isolate . This suggests that the effects of this compound can persist for a significant duration after the cessation of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Transport and Distribution

This compound is mainly confined to the gastrointestinal tract when orally administered . Detailed information about how it is transported and distributed within cells and tissues, or any transporters or binding proteins it interacts with, is not currently available.

Propriétés

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H68Cl2O17/c1-11-27-20-23(4)30(52)16-14-13-15-28(21-62-47-42(61-10)39(57)41(26(7)63-47)65-45(60)32-29(12-2)33(49)36(54)34(50)35(32)53)44(59)64-31(25(6)51)18-17-22(3)19-24(5)40(27)66-46-38(56)37(55)43(58)48(8,9)67-46/h13-15,17,19-20,25-27,30-31,37-43,46-47,51-58H,11-12,16,18,21H2,1-10H3/b14-13+,22-17+,23-20+,24-19+,28-15+/t25-,26-,27+,30+,31+,37-,38+,39+,40+,41-,42+,43+,46-,47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZWKUKATWMWGS-KJJILEKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1/C=C(/[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)O)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H68Cl2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

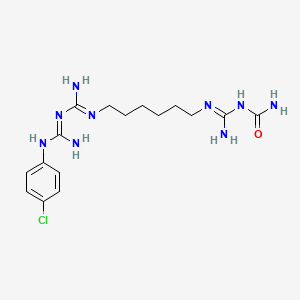

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)

![[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B601431.png)